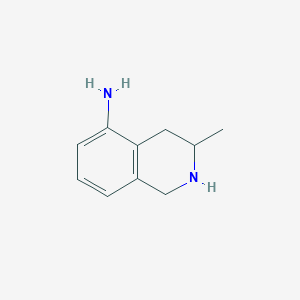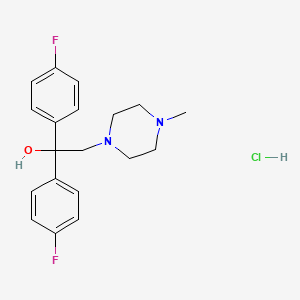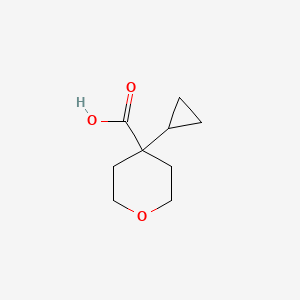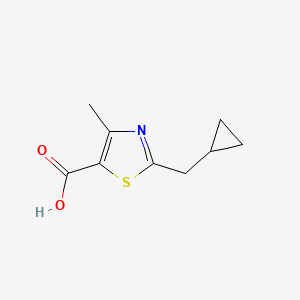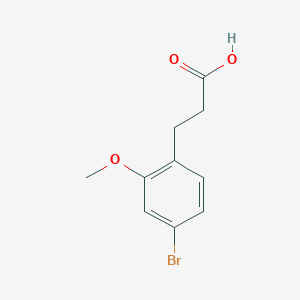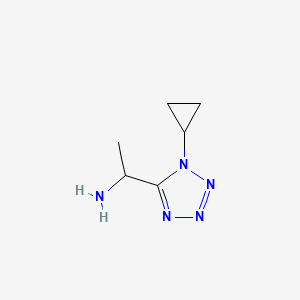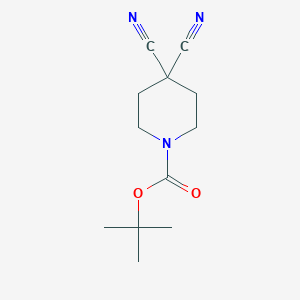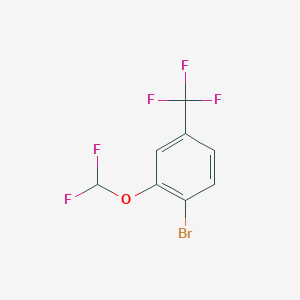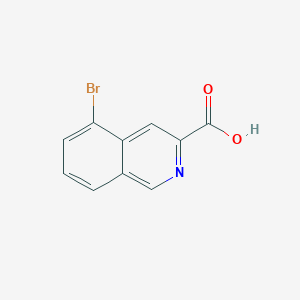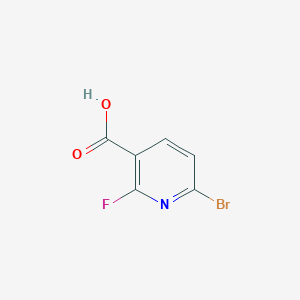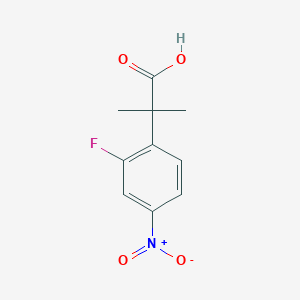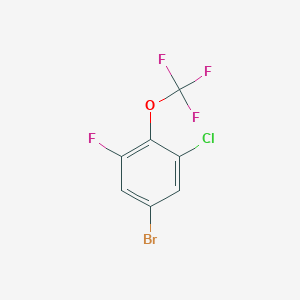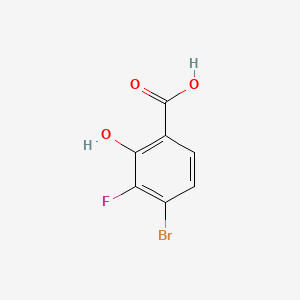![molecular formula C11H16O2 B1380043 (1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1344939-96-3](/img/structure/B1380043.png)
(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Lignin Acidolysis and Chemical Synthesis
One application area is the investigation into the acidolysis of lignin, a complex plant polymer. Research by Yokoyama (2015) on dimeric non-phenolic β-O-4-type lignin model compounds, which are structurally related to the query compound, highlights the chemical processes involved in lignin breakdown. This study provides insights into the mechanisms of bond cleavage, which is crucial for lignin valorization and the production of valuable chemical precursors for various industrial applications (Yokoyama, 2015).
Environmental Monitoring and Biofiltration
Compounds structurally related to "(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol" also find applications in environmental monitoring and biofiltration. For instance, Singh et al. (2017) discuss the anaerobic oxidation of small hydrocarbons (e.g., ethane, propane, butane) by marine microbes. This process has significant implications for biofiltration applications, where microbial consortia could be used to mitigate the environmental impact of hydrocarbon pollution (Singh, Guzman, & Bose, 2017).
Pharmaceutical and Biomedical Applications
In the pharmaceutical and biomedical fields, the understanding of the structure-activity relationships (SAR) of hydroxycinnamic acids (HCAs) and their derivatives, which share functional group similarities with the query compound, is crucial. These compounds exhibit significant antioxidant activities, with potential implications for the development of therapeutic agents targeting oxidative stress-related diseases. The review by Razzaghi-Asl et al. (2013) discusses the SARs of HCAs, highlighting the importance of specific structural features for antioxidant activity. This information can guide the synthesis of novel compounds with enhanced biological activities (Razzaghi-Asl et al., 2013).
Propriétés
IUPAC Name |
(1S)-1-(3-propan-2-yloxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9,12H,1-3H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNKLYCKUMWXNX-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
